3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propene chain
Mechanism of Action
Target of Action
For instance, 3-(3,4-dimethoxyphenyl)propanoic acid, a compound with a similar structure, is known to interact with aromatic-amino-acid aminotransferase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been studied, and it’s suggested that it may have similar adme properties .
Result of Action
It’s reasonable to speculate that its effects would be related to its interaction with its targets and the subsequent changes in cellular function .
Action Environment
The action, efficacy, and stability of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent under basic conditions. One common method involves the use of sodium hydroxide as a catalyst in a mechanochemical process .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of muscle relaxants.
(3,4-Dimethoxyphenyl)acetyl chloride:
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications that may not be feasible with other similar compounds.
Properties
IUPAC Name |
1,2-dimethoxy-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8H,1,7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCDCYYXQXNULF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597656 |
Source
|
Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155583-45-2 |
Source
|
Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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